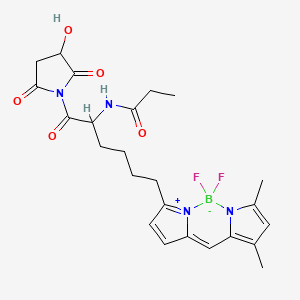
BODIPY fluorophore
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron-dipyrromethene (BODIPY) fluorophores are a class of organic dyes known for their unique photophysical properties, including high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . These compounds have gained significant attention in various scientific fields due to their versatility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY fluorophores typically involves the condensation of pyrrole with an electrophilic carbonyl compound, followed by oxidation and complexation with boron trifluoride . The three major synthetic routes are:
Pyrroles and Acid Chlorides: This method involves the reaction of pyrroles with acid chlorides under acidic conditions.
Pyrroles and Aldehydes: This route uses aldehydes as the electrophilic carbonyl compound.
Ketopyrroles: This method involves the use of ketopyrroles as starting materials.
Industrial Production Methods
Industrial production of BODIPY fluorophores often employs scalable synthetic routes that ensure high yields and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
BODIPY fluorophores undergo various chemical reactions, including:
Electrophilic Substitution: Common electrophiles include chlorosulfonic acid, N-bromosuccinimide, and nitric acid.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to introduce various functional groups.
Oxidation and Reduction: These reactions are less common but can be used to modify the electronic properties of the fluorophore.
Common Reagents and Conditions
Electrophilic Substitution: Chlorosulfonic acid or N-bromosuccinimide in the presence of a solvent like dichloromethane.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in solvents like tetrahydrofuran (THF) or benzene.
Major Products
The major products of these reactions are typically BODIPY derivatives with modified photophysical properties, such as altered absorption and emission wavelengths .
Scientific Research Applications
BODIPY fluorophores have a wide range of applications in scientific research:
Chemistry: Used as sensors for detecting various ions and molecules.
Biology: Employed in cellular imaging and as fluorescent probes for studying biological processes.
Medicine: Utilized in photodynamic therapy for cancer treatment.
Industry: Applied in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of BODIPY fluorophores involves their ability to absorb light and emit fluorescence. This process is facilitated by the unique electronic structure of the BODIPY core, which allows for efficient energy transfer and emission . In photodynamic therapy, BODIPY fluorophores generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another widely used fluorophore with similar applications but different photophysical properties.
Rhodamine: Known for its high fluorescence quantum yield and stability.
Cyanine Dyes: Used in various imaging applications but generally have lower photostability compared to BODIPY.
Uniqueness of BODIPY
BODIPY fluorophores are unique due to their high photostability, tunable photophysical properties, and versatility in various applications . Unlike other fluorophores, BODIPY compounds are relatively insensitive to solvent polarity and pH changes, making them highly adaptable for different environments .
Properties
Molecular Formula |
C24H29BF2N4O5 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
N-[6-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-1-(3-hydroxy-2,5-dioxopyrrolidin-1-yl)-1-oxohexan-2-yl]propanamide |
InChI |
InChI=1S/C24H29BF2N4O5/c1-4-21(33)28-18(23(35)29-22(34)13-20(32)24(29)36)8-6-5-7-16-9-10-17-12-19-14(2)11-15(3)30(19)25(26,27)31(16)17/h9-12,18,20,32H,4-8,13H2,1-3H3,(H,28,33) |
InChI Key |
DIDTYPHBVAHJJW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCC(C(=O)N4C(=O)CC(C4=O)O)NC(=O)CC)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















